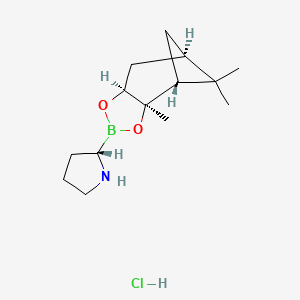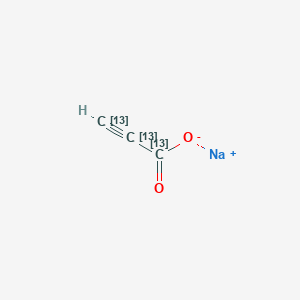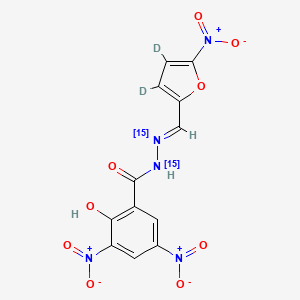
Acid brown 452
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Brown 452, also known as Red Brown R, is a synthetic organic dye belonging to the acid dye family. It is easily soluble in water and has a reddish-brown appearance. This compound is commonly used as a dye for materials such as textiles, leather, and paper. It has good dyeing properties and can be well combined with fibers under acidic conditions to provide a long-lasting and stable dyeing effect .
Métodos De Preparación
The preparation of Acid Brown 452 typically involves chemical synthesis. The most commonly used method starts with aniline as the raw material. The synthesis process involves several steps under alkaline conditions. The detailed synthetic route includes the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2-amino-4-nitrophenol, and then further coupling with resorcinol. The final step involves the formation of a 1:1 iron complex .
Análisis De Reacciones Químicas
Acid Brown 452 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bonds in the dye, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Acid Brown 452 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and studies.
Biology: The compound is used in staining techniques for biological specimens.
Medicine: It is used in certain diagnostic procedures and research.
Industry: This compound is extensively used in the textile, leather, and paper industries for dyeing purposes.
Mecanismo De Acción
The mechanism of action of Acid Brown 452 involves its ability to bind to fibers under acidic conditions, forming stable complexes. The molecular targets include the functional groups present in the fibers, such as hydroxyl and amino groups. The pathways involved in the dyeing process include the formation of hydrogen bonds and van der Waals forces between the dye molecules and the fibers .
Comparación Con Compuestos Similares
Acid Brown 452 can be compared with other similar compounds such as:
Acid Brown 14: Another acid dye used for similar applications but with different dyeing properties.
Acid Brown 75: Known for its use in the leather industry with slightly different chemical properties.
Acid Brown 165: Used in the textile industry with unique dyeing characteristics.
The uniqueness of this compound lies in its bright color, good light resistance, and stability, making it a preferred choice in various industrial applications .
Propiedades
Número CAS |
152521-14-7 |
|---|---|
Fórmula molecular |
C18H10FeN5NaO8S |
Peso molecular |
535.2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
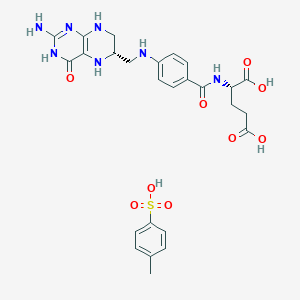
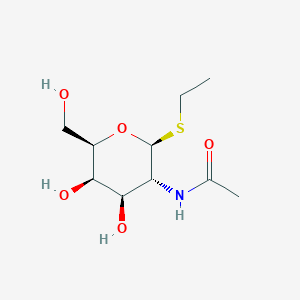
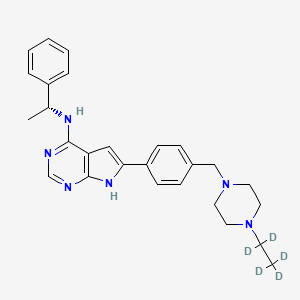
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
